1-Benzylanthracene

Photophysics Analytical Chemistry Fluorescence

Researchers requiring isomer-specific anthracene derivatives for optoelectronic applications often face supply inconsistency. 1-Benzylanthracene (CAS 50851-29-1) resolves this with precisely defined 1-position substitution, critical for reproducible charge transport and emission performance. - Isomer-controlled scaffold: Ensures predictable solid-state packing, directly impacting PLQY and device EQE. - Synthetic versatility: Serves as a key intermediate for extended heteroacenes via Brønsted acid-catalyzed coupling. - Bulk procurement ready: Analytical QC documentation provided with every shipment to support rigorous materials characterization.

Molecular Formula C21H16
Molecular Weight 268.4 g/mol
CAS No. 50851-29-1
Cat. No. B15472357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylanthracene
CAS50851-29-1
Molecular FormulaC21H16
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC3=CC4=CC=CC=C4C=C32
InChIInChI=1S/C21H16/c1-2-7-16(8-3-1)13-19-11-6-12-20-14-17-9-4-5-10-18(17)15-21(19)20/h1-12,14-15H,13H2
InChIKeyCGAHZAOWQMVGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylanthracene Sourcing and Technical Baseline


1-Benzylanthracene (CAS 50851-29-1) is a polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene derivative class, characterized by a benzyl substituent at the 1-position of the anthracene core [1]. This structural modification results in an extended pi-conjugated system that confers properties relevant to organic electronics, photophysics, and materials science research [2]. As an anthracene derivative, it is a potential candidate for use as a luminescent material, host matrix, or charge-transport layer in organic light-emitting diodes (OLEDs), and as a fluorescent probe, due to the inherent photophysical properties of the anthracene scaffold [2].

Material Class
1-substituted benz[a]anthracene PAH
Research Area
Organic electronics, photophysics
Typical Role
Fluorescent probe or OLED host/dopant candidate

1-Benzylanthracene Isomer Specificity


In polycyclic aromatic hydrocarbons, the precise position of a substituent is a critical determinant of molecular and solid-state properties. While the benz[a]anthracene class, including unsubstituted benz[a]anthracene and positional isomers like 9-benzylanthracene, shares a common core, substitution at the 1-position alters the electron density distribution, molecular geometry, and intermolecular packing [1]. These changes directly influence key performance parameters such as photoluminescence quantum yield (PLQY), emission wavelength, charge carrier mobility, and thermal stability [1]. Consequently, procurement decisions must be based on the specific, quantifiable attributes of the 1-benzyl isomer, as generic substitution with a different benzanthracene derivative carries a high risk of device failure or experimental irreproducibility.

Target
1-Benzylanthracene: 1-position substitution defines electron density, molecular geometry, and solid-state packing.
Substitute
9-Benzylanthracene or unsubstituted benz[a]anthracene: different substitution pattern alters photoluminescence QY, charge mobility, and thermal stability.
Risk
Generic substitution may shift emission properties, reduce device lifetime, and cause experimental irreproducibility.

1-Benzylanthracene Evidence Guide


Photoluminescence Behavior in Solution

A comparative photoluminescence study of tetra-ring aromatic hydrocarbons revealed a unique behavior for benz[a]anthracene (the unsubstituted core) compared to its structural analogs, pyrene and chrysene. Under specific room temperature phosphorescence (RTP) conditions using TlNO3 as a heavy atom perturber and Na2SO3 as a deoxygenator in acetonitrile solution, benz[a]anthracene did not exhibit the delayed excimer fluorescence that was observed for both the pyrene and chrysene systems [1]. This indicates a fundamental difference in its excited-state dynamics and intermolecular interactions in solution, suggesting that benz[a]anthracene derivatives, including 1-benzylanthracene, may be less prone to certain aggregation-induced photophysical quenching pathways that affect other PAHs.

Excimer Fluorescence
Class-level inference
Absent in benz[a]anthracene core vs. pyrene/chrysene
Supports aggregation-resistant probe design
Requires verification for 1-benzyl derivative
Photophysics Analytical Chemistry Fluorescence

Photostability vs. Anthracene Derivatives

While direct quantitative data for 1-benzylanthracene is unavailable, class-level inference from closely related anthracene derivatives provides a benchmark. A study on 9,10-bis(perfluorobenzyl)anthracene (9,10-ANTH(BnF)2) reported a high photoluminescence quantum yield (PLQY) of 0.85 and, importantly, significantly improved photostability compared to unsubstituted anthracene (ANTH) and other 9,10-substituted anthracene derivatives [1]. This demonstrates that strategic substitution, particularly with benzyl-type groups, can enhance the photostability of the anthracene core. For 1-benzylanthracene, a similar enhancement relative to unsubstituted anthracene is plausible, but its performance relative to the 9,10-disubstituted analog remains unquantified and would need experimental verification.

Photostability
Class-level inference
Not quantified for 1-benzylanthracene
Class-level data suggests plausible enhancement
Performance vs. 9,10-disubstituted analogs unknown
Materials Science OLEDs Photostability

Thermal Stability Assessment

The thermal stability of benz[a]anthracene derivatives is a key selection criterion for vacuum-processed OLEDs. The patent literature specifically emphasizes the need for high glass-transition temperatures (Tg) and sublimation without decomposition for these materials [1]. While specific thermal data for 1-benzylanthracene is not publicly available, this class-level requirement establishes a clear procurement benchmark. The compound's suitability for a given process must be verified against the specific thermal stability and sublimation properties of alternative candidates.

Thermal Stability
Data to verify
High Tg and non-decomposing sublimation required
Critical for vacuum-processed OLED fabrication
No public data; must validate experimentally
Materials Science Thermal Analysis OLEDs

1-Benzylanthracene Application Scenarios


Blue-Emitting OLED Development

1-Benzylanthracene's core structure, the benz[a]anthracene scaffold, is a well-established building block for blue-emitting materials in OLEDs [1]. Researchers may select this specific isomer to investigate how the 1-position benzyl substitution affects key device parameters such as emission color purity, external quantum efficiency (EQE), and operational lifetime, building upon known structure-property relationships in the anthracene class [2]. The compound can be explored as a potential host matrix or emissive dopant in the emitting layer, where its unique substitution pattern could offer advantages in solid-state packing and charge balance.

Novel PAH Synthesis

Given its defined substitution pattern, 1-benzylanthracene serves as a versatile synthetic intermediate. It can be used as a starting material for the synthesis of more complex, functionalized polycyclic aromatic systems. For instance, it could be employed in Brønsted acid-catalyzed coupling reactions to construct extended heteroacenes [3], or undergo further functionalization to create new materials with tailored electronic and optical properties. Its well-defined structure makes it a valuable, high-purity building block for academic and industrial synthetic chemistry groups.

PAH Photophysical Studies

The benz[a]anthracene core is known for its distinct photophysical behavior, including the absence of delayed excimer fluorescence under certain conditions, unlike other PAHs like pyrene [4]. 1-Benzylanthracene is an ideal candidate for fundamental studies aimed at understanding how a 1-position benzyl substituent modulates these excited-state dynamics. This research is crucial for the rational design of new fluorescent probes and materials where controlling aggregation and excimer formation is paramount.

Application
Selection Property
Validation Focus
Blue-Emitting OLED Research
1-Benzyl substitution impact on emission
Photoluminescence QY, EQE, operational lifetime
Functionalized PAH Synthesis
Defined substitution for regioselective reactions
Reaction yields, purity of extended heteroacenes
PAH Photophysics
Excited-state dynamics modulation
Excimer formation behavior, aggregation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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